2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Description
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a spirocyclic compound featuring a chloro-substituted propanone moiety attached to a 1-oxa-9-azaspiro[5.5]undecane core.
Properties
IUPAC Name |
2-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-10(13)11(15)14-7-5-12(6-8-14)4-2-3-9-16-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQMQROTNGRGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CCCCO2)CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in treating tuberculosis. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| IUPAC Name | 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one |
| Molecular Formula | C13H22ClNO2 |
| Molecular Weight | 259.77 g/mol |
| CAS Number | 2092232-02-3 |
The primary mechanism of action for 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one involves the inhibition of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. By disrupting the transport of vital molecules across the bacterial membrane, this compound can lead to bacterial cell death, making it a promising candidate for antituberculosis drug development .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against both antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . The compound's unique spirocyclic structure contributes to its efficacy as an inhibitor of MmpL3, highlighting its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The structural characteristics of 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one are critical to its biological activity. Variations in substituents on the spirocyclic scaffold can influence the compound's potency and selectivity against target proteins . Comparative studies with similar compounds, such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane, reveal that modifications can enhance or reduce biological activity .
Study 1: Efficacy Against Tuberculosis
In a study published in a peer-reviewed journal, 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one was tested against various strains of Mycobacterium tuberculosis. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments, suggesting superior efficacy .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the molecular interactions between the compound and the MmpL3 protein. Using X-ray crystallography and molecular docking simulations, researchers confirmed that 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one binds effectively to the active site of MmpL3, inhibiting its function .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural variations, molecular properties, and safety data for compounds closely related to the target molecule:
Preparation Methods
Synthetic Route and Key Intermediates
The synthesis generally proceeds via the following key stages:
- Formation of the oxaspiropiperidine core (1-oxa-9-azaspiro[5.5]undecane scaffold)
- Functionalization via alkylation or acylation to introduce the 2-chloropropanone group
- Purification and characterization of intermediates and final product
A representative synthetic sequence is outlined below, integrating literature procedures and experimental data.
Preparation of the Oxaspiropiperidine Core
The starting intermediate, tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (Intermediate I), is prepared following established literature protocols. This intermediate serves as the scaffold for further transformations.
- The hydroxyl group at the 4-position is a key functional handle for subsequent substitution reactions.
- Protection of the nitrogen with a Boc group stabilizes the core during reactions.
Boc Deprotection and Amide Coupling
After alkylation, the Boc protecting group is removed under acidic conditions:
- Treatment with 4 M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25 °C for 1–4 h.
- The deprotected amine is then available for further functionalization or purification.
Amide coupling can be performed if required, using coupling reagents such as HATU and DIPEA in DMF at 0 °C to room temperature, followed by purification.
Oxidation and Reductive Amination Steps (Alternative Routes)
Some synthetic routes include oxidation of the hydroxyl group to a ketone intermediate using pyridinium dichromate (PDC) in DCM at room temperature, followed by reductive amination with amines such as 2-aminopyridine using titanium isopropoxide and sodium borohydride.
Purification Techniques
- Crude products are typically purified by flash chromatography (combiflash) using solvent systems such as 30% ethyl acetate in hexane.
- Preparative high-performance liquid chromatography (HPLC) is used when higher purity is required.
- Extraction protocols involve washing with brine, drying over sodium sulfate, and concentration under reduced pressure.
Representative Data Table Summarizing Key Steps
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Characterization Data (MS m/z) |
|---|---|---|---|---|
| Hydroxyl intermediate (I) | Literature procedure | tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate | — | — |
| O-Alkylation | KOtBu, DMF, 50 °C; then 2-chloropropanone halide, 85 °C, 4 h | Alkylated intermediate (IIa/IIb) | 40–60 | MS (ESI) m/z ~363 [M+H]+ |
| Boc Deprotection | 4 M HCl in dioxane or TFA/DCM, 0–25 °C, 1–4 h | Deprotected amine intermediate | — | — |
| Oxidation | PDC, DCM, 25 °C, 16 h | Ketone intermediate (III) | 66 | MS (ESI) m/z 270.2 [M+H]+ |
| Reductive amination | 2-Aminopyridine, Ti(OiPr)4, THF, 60 °C; NaBH4, rt | Aminated intermediate (IV) | 60 | MS (ESI) m/z 362.2 [M+H]+ |
Notes on Reaction Conditions and Optimization
- All reactions are typically performed under an inert nitrogen atmosphere to avoid moisture and oxygen-sensitive side reactions.
- Anhydrous solvents such as DMF, DCM, and THF are used to maintain reaction efficiency.
- Reaction progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS).
- Purification methods are adapted based on scale and purity requirements.
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, and how can reaction yields be maximized?
Synthesis typically involves multi-step reactions starting from spirocyclic precursors. For example, analogous spiro compounds have been synthesized via nucleophilic substitution or coupling reactions under inert conditions. Key steps include:
- Precursor activation : Use of tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]carbamate) to stabilize reactive sites .
- Chlorination : Introduction of the chloro group via reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled temperatures (0–5°C) to minimize side reactions .
- Yield optimization : Monitor reaction progress with TLC or LC-MS. Purify intermediates via column chromatography (e.g., MeOH/MeCN gradients) to reduce impurities before final coupling .
Q. How can the purity and structural identity of this compound be validated?
- Analytical methods :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (≥95%) .
- NMR : Confirm spirocyclic structure via characteristic signals (e.g., ¹H NMR: δ 3.5–4.5 ppm for ether and amine protons; ¹³C NMR: δ 60–80 ppm for oxygenated carbons) .
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₇ClNO₂: calculated 242.09, observed 242.1) .
Q. What storage conditions are recommended to ensure compound stability?
- Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis or photodegradation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .
Advanced Research Questions
Q. How do structural modifications of the spirocyclic core influence biological activity?
Studies on related 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones reveal that:
- Substituent size : Small alkyl groups (e.g., methyl, ethyl) at the 9-position enhance receptor binding (e.g., α₁-adrenoceptor antagonism for antihypertensive activity), while bulky aryl groups reduce potency .
- Ring rigidity : The spirocyclic framework enforces conformational restraint, improving target selectivity. Ring-opened analogs show markedly lower activity .
- Electron-withdrawing groups : Chloro or fluoro substituents (as in the target compound) enhance metabolic stability and bioavailability .
Q. What methodologies are effective for resolving diastereomers or enantiomers during synthesis?
- Preparative HPLC : Use chiral columns (e.g., Chiralpak IA/IB) with isocratic elution (hexane:isopropanol 90:10) to separate diastereomers. For enantiomers, chiral auxiliaries (e.g., Evans’ oxazolidinones) can be employed .
- Crystallography : X-ray diffraction (using SHELXL for refinement) confirms absolute configuration. For example, (3S*,6s*,9R*) configurations were resolved for a related spirocyclic amine .
Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets like METTL3 or α₁-adrenoceptors. Focus on hydrogen bonding with the spirocyclic oxygen and hydrophobic interactions with the chloroacetone moiety .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns trajectories in GROMACS) to prioritize derivatives with low RMSD values .
Q. What strategies address contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell line selection (e.g., SHR rats vs. normotensive models for antihypertensive studies) and dosing regimens .
- Metabolic profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in vitro vs. in vivo results .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
